molecular formula C8H17NO B13233180 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine

Cat. No.: B13233180
M. Wt: 143.23 g/mol
InChI Key: OQVQWCWZZKOTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cyclopropyl group attached to a methoxy group, which is further connected to a methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups, followed by Grignard reactions, etherification, and deprotection steps . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine include:

  • 2-(Cyclopropylmethoxy)ethylamine
  • 2-(Cyclopropylmethoxy)propylamine
  • 2-(Cyclopropylmethoxy)butylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity, stability, and biological activity. The presence of the cyclopropyl group and the methoxy substituent can impart unique properties that make it valuable for certain applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-2-methylpropan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(2,6-9)10-5-7-3-4-7/h7H,3-6,9H2,1-2H3

InChI Key

OQVQWCWZZKOTHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.